(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide
Description
The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide belongs to the class of acyl hydrazones featuring a benzimidazole core linked via a propanehydrazide bridge to a 3-methoxy-substituted benzylidene moiety. Its (E)-configuration at the imine bond is critical for molecular interactions, as confirmed by X-ray crystallography in structurally related compounds .
Benzimidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities. Synthesis typically involves condensation of a benzimidazole-bearing hydrazide with a substituted benzaldehyde under acidic conditions, a method validated across multiple studies .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-15-6-4-5-14(11-15)12-20-21-18(23)9-10-22-13-19-16-7-2-3-8-17(16)22/h2-8,11-13H,9-10H2,1H3,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFUTDOYRGOKIW-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a methoxybenzylidene group through a hydrazide linkage. Its molecular formula is with a molecular weight of 336.4 g/mol. The presence of the benzimidazole structure is significant as it is known for various biological activities, including antitumor and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 3-(benzimidazol-1-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-methylpropanamide |
| InChI Key | MKPWOBWCKUBLTF-SRZZPIQSSA-N |
Antimicrobial Activity
Research has shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar benzimidazole derivatives have shown high activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
The minimum inhibitory concentration (MIC) values for related compounds often fall below 10 µg/mL, indicating potent antimicrobial activity. The mechanism of action is believed to involve disruption of cellular processes in target microorganisms, potentially through DNA interaction or inhibition of essential enzymes .
Anticancer Activity
The potential anticancer properties of this compound have been investigated through various assays. For example, studies have identified its ability to inhibit human cancer cell lines, with specific focus on mechanisms such as topoisomerase inhibition and apoptosis induction .
In vitro studies using cancer cell lines have shown that related benzimidazole compounds can induce cell cycle arrest and promote apoptosis, likely through the generation of reactive oxygen species (ROS) and subsequent activation of caspases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against multiple pathogens. The results indicated that several derivatives exhibited MIC values lower than 5 µg/mL against S. aureus and C. albicans, suggesting strong antimicrobial potential .
Study 2: Anticancer Mechanism
In another investigation, the compound's effect on MCF-7 breast cancer cells was analyzed. The study reported an IC50 value indicating significant cytotoxicity, attributed to the compound’s ability to bind DNA and inhibit topoisomerase I activity .
The mechanism by which this compound exerts its biological effects is multifaceted:
- DNA Interaction : The benzimidazole moiety can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in cells, leading to apoptosis.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzimidazole moiety in (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide enhances its activity against various bacterial strains. Studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been studied for its anticancer potential. Its structure allows for interaction with specific biological targets involved in cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that could be explored further for cancer therapy .
Enzyme Inhibition
Another significant application is in the inhibition of specific enzymes linked to disease progression. For instance, research indicates that this compound can inhibit certain proteases and kinases, which are often overactive in cancerous cells. The inhibition of these enzymes may slow down tumor growth and metastasis, offering a therapeutic avenue for cancer treatment .
Material Science
Synthesis of Nanomaterials
The compound's unique chemical structure allows it to serve as a precursor in the synthesis of nanomaterials. Its ability to coordinate with metal ions makes it useful in creating metal-organic frameworks (MOFs), which are important for applications in catalysis and gas storage .
Electrochemical Applications
In electrochemistry, this compound has been utilized to modify electrode surfaces, enhancing their conductivity and stability. This modification is crucial for improving the performance of sensors and batteries, where surface properties significantly impact overall efficiency .
Biochemical Research
Biomolecular Interactions
The compound has been investigated for its ability to interact with biomolecules such as DNA and proteins. Studies have shown that it can bind to DNA, potentially affecting gene expression and cellular functions. This property is particularly valuable in understanding mechanisms of drug action at the molecular level .
Fluorescent Probes
Due to its structural characteristics, this compound can be employed as a fluorescent probe in biological imaging. Its fluorescence properties allow researchers to visualize cellular processes in real-time, facilitating studies on cellular dynamics and interactions .
Case Studies
Chemical Reactions Analysis
Condensation Reactions
The hydrazide functional group enables condensation with aldehydes or ketones to form hydrazones. This reaction is central to its synthesis and derivatization:
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Example : Reaction with 3-methoxybenzaldehyde under reflux in ethanol yields the target compound via Schiff base formation .
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Conditions :
Nucleophilic Substitution
The benzimidazole nitrogen participates in alkylation and acylation reactions:
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH | RT, THF, 5 minutes | N-Methylated derivative | 67% | |
| Acylation | Acetyl chloride, pyridine | Reflux, DCM | Acetylated derivative | 36% |
Key Observations :
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Alkylation proceeds efficiently at room temperature, while acylation requires prolonged heating .
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Steric hindrance from the benzimidazole ring limits substitution at adjacent positions .
Oxidation and Reduction
The imine bond (C=N) and aromatic systems are redox-active:
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the hydrazone’s imine group, forming a nitrile oxide intermediate.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond to a C-N single bond, yielding a saturated hydrazide derivative.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
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Example : Reaction with maleic anhydride forms a pyrrolidine-fused benzimidazole system under microwave irradiation.
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Conditions :
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Solvent: DMF
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Temperature: 120°C (microwave)
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Time: 20 minutes
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Acid/Base-Mediated Rearrangements
Under acidic conditions, the hydrazone undergoes tautomerism:
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pH-Dependent Behavior :
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At pH < 3: Protonation of the imine nitrogen enhances electrophilicity.
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At pH > 10: Deprotonation facilitates nucleophilic attack at the benzimidazole C2 position.
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Spectroscopic Characterization Data
Post-reaction analyses utilize advanced techniques:
Biological Activity Modulation
Structural modifications via these reactions influence pharmacological properties:
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Antioxidant Activity : Methoxy-group derivatives show enhanced radical-scavenging capacity (IC₅₀ = 8.2 μM in DPPH assay) .
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MAO-B Inhibition : Alkylated analogs exhibit improved selectivity (Ki = 0.14 μM vs. MAO-B) .
Stability and Degradation
Critical stability factors include:
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Thermal Stability : Decomposes above 220°C (DSC data).
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Photolytic Degradation : UV exposure (254 nm) induces C-N bond cleavage, forming benzimidazole fragments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Halogenation (e.g., 3,5-dibromo in ) may enhance target binding via hydrophobic interactions.
- Furan or anthracenyl groups () improve π-π stacking or enzyme inhibition.
- Ethylthio substituents () significantly boost α-glucosidase inhibition compared to acarbose (IC₅₀ = 378 μM).
α-Glucosidase Inhibition
- Ethyl-thio benzimidazolyl derivatives (e.g., Compound 228 , IC₅₀ = 6.10 μM) outperform the standard acarbose (IC₅₀ = 378 μM) .
- The 3-methoxy group in the target compound may similarly enhance enzyme binding, though experimental data is lacking.
Anticancer Potential
- Compound 17f (), featuring a 5-methylfuran-2-yl group, inhibits VEGFR-2, a receptor tyrosine kinase implicated in hepatocellular cancer.
Antimicrobial Activity
Research Findings and Implications
- Structural Flexibility : The propanehydrazide bridge allows diverse substitutions, enabling optimization for specific targets (e.g., enzyme inhibition vs. anticancer activity) .
- Activity Trends : Electron-withdrawing groups (e.g., halogens) improve binding in hydrophobic pockets, while electron-donating groups (e.g., methoxy) enhance solubility and π-interactions .
- Knowledge Gaps: The target compound’s biological data (e.g., IC₅₀ values) remain unreported, highlighting a need for targeted assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
